Desmethyl Mebeverine Acid
Description
Contextualization within Mebeverine (B1676125) Metabolism and Prodrug Design
Mebeverine functions as a prodrug; it is an ester that is pharmacologically inactive until it undergoes metabolic transformation in vivo. wikipedia.orgoup.com The initial and most rapid metabolic step is the hydrolysis of the ester bond, a reaction catalyzed by esterases found in the body. oup.commathewsopenaccess.com This cleavage yields two primary metabolites: Mebeverine Alcohol and Veratric Acid. oup.comnih.gov
Following this initial hydrolysis, the metabolic pathway diversifies. Mebeverine Alcohol can be oxidized to form Mebeverine Acid. researchgate.netnih.gov Concurrently, a crucial O-demethylation reaction occurs on the alcohol moiety, leading to the formation of Desmethyl Mebeverine Acid. caymanchem.com This multi-step process, from ester hydrolysis to subsequent oxidation and demethylation, illustrates a classic example of prodrug activation and metabolism, placing this compound as a key secondary metabolite in a complex biotransformation cascade. caymanchem.comnih.gov
Significance as a Key Biotransformation Product of Mebeverine
The significance of this compound stems from its role as a major and detectable metabolite in biological fluids following Mebeverine administration. Due to the rapid and extensive first-pass metabolism, the parent Mebeverine drug is rarely detected in blood or urine. oup.com Consequently, researchers and clinicians must rely on its metabolites to monitor drug exposure and disposition.
This compound (often abbreviated as DMAC) and Mebeverine Acid (MAC) are considered the main metabolites for pharmacokinetic analysis. mathewsopenaccess.commathewsopenaccess.com Research has shown that after administering a prolonged-release formulation of Mebeverine, this compound reaches significant concentrations in the blood. mathewsopenaccess.com Its presence is so specific to the metabolism of Mebeverine that its detection is used in forensic and anti-doping contexts to exclude Mebeverine as the source of other, less specific metabolites like p-hydroxy-amphetamine, which can also be produced through other pathways. wada-ama.org The consistent appearance and quantifiable levels of this compound make it an essential biomarker for accurately tracing Mebeverine's metabolic journey in the body. researchgate.netwada-ama.org
Overview of Academic Research Trajectories and Current Gaps
Academic research on Mebeverine's metabolism has evolved from initial identifications of primary metabolites to a more nuanced understanding of a complex network of reactions. Early studies focused on identifying the products of hydrolysis and subsequent demethylation, such as Veratric Acid, Vanillic Acid, and Protocatechuic Acid, in urine. nih.gov Later investigations by Kraemer et al. proposed a more extensive metabolic pathway, suggesting the possibility of up to 12 different metabolites derived from Mebeverine. oup.com
A primary trajectory in recent research has been the development and validation of highly sensitive analytical methods, particularly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), for the simultaneous quantification of key metabolites like Mebeverine Acid and this compound in human plasma. caymanchem.commathewsopenaccess.comresearchgate.net These methods are fundamental for conducting detailed pharmacokinetic studies. For instance, one study established a calibration range of 10–2000 ng/ml for both Mebeverine Acid and this compound, enabling precise measurement in clinical trials. mathewsopenaccess.commathewsopenaccess.com
However, research has also highlighted analytical challenges and existing gaps. The vast difference in plasma concentrations between various metabolites can complicate simultaneous analysis, sometimes requiring advanced techniques like polarity switching in mass spectrometry to ensure accurate quantification of this compound. researchgate.net While pharmacokinetic parameters for this compound have been reported, a notable gap has been the less frequent publication of corresponding data for Mebeverine Acid, hindering a complete comparative analysis of the two major metabolic pathways. mathewsopenaccess.com Future research is needed to fully characterize the pharmacokinetics of all major metabolites simultaneously to gain a comprehensive understanding of Mebeverine's disposition.
Pharmacokinetic Parameters of this compound (DMAC) after a single dose of prolonged-release Mebeverine
| Parameter | Value | Reference |
|---|---|---|
| Time-to-Peak (Tmax) | ~2.92 hours | mathewsopenaccess.com |
| Peak Plasma Concentration (Cmax) | 679 ng/ml | mathewsopenaccess.com |
| Half-life (t½) | 5-6 hours | mathewsopenaccess.com |
| Area Under the Curve (AUC₀-t) | 4552 ng·h/mL | mathewsopenaccess.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[ethyl-[2-(4-hydroxyphenyl)propyl]amino]butanoic acid |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)11-12(2)13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) |
InChI Key |
ZRNFFOAAVBQEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)O)CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Desmethyl Mebeverine Acid
Elucidation of Formation Pathways from Mebeverine (B1676125)
The journey to Desmethyl Mebeverine Acid begins with the metabolism of Mebeverine, a process characterized by several key enzymatic steps.
Initial Ester Hydrolysis of Mebeverine to Mebeverine Acid and Mebeverine Alcohol
Upon administration, Mebeverine, which is an ester, undergoes rapid and extensive first-pass metabolism. mathewsopenaccess.commathewsopenaccess.com The initial and primary metabolic step is the hydrolysis of the ester bond. nih.govresearchgate.netresearchgate.netnih.gov This reaction is catalyzed by esterases and cleaves Mebeverine into two main components: Mebeverine Alcohol and Veratric Acid. mathewsopenaccess.comresearchgate.netnih.govoup.comresearchgate.netoup.com Due to this rapid hydrolysis, the parent Mebeverine drug is virtually undetectable in plasma. researchgate.netvulcanchem.com
Subsequent O-Demethylation and Oxidative Processes Leading to this compound
Following the initial hydrolysis, the alcohol moiety of Mebeverine undergoes further biotransformation. A key process is O-demethylation, where a methyl group is removed from the methoxy (B1213986) group on the phenyl ring of the Mebeverine Alcohol. nih.gov This results in the formation of a corresponding phenol, specifically 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. nih.gov
Subsequently, this phenolic compound undergoes oxidation to form the carboxylic acid derivative, which is this compound. szabo-scandic.combertin-bioreagent.comcaymanchem.com This multi-step process of hydrolysis, demethylation, and oxidation is the primary pathway for the formation of this compound. szabo-scandic.combertin-bioreagent.comcaymanchem.com
Identification of Enzymes Involved in Desmethylation and Oxidation
The biotransformation of Mebeverine and its metabolites involves several enzyme systems. The initial hydrolysis is carried out by esterases, which are abundant in the body and responsible for the rapid breakdown of the parent drug. mathewsopenaccess.comoup.comwikipedia.org
The subsequent O-demethylation and oxidative processes are primarily mediated by microsomal enzymes located in the liver. nih.govresearchgate.net Studies using rat liver microsomes have been instrumental in identifying the various metabolites, including those resulting from demethylation and hydroxylation. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) studies have been crucial in characterizing these enzymatic processes and the resulting metabolites. nih.gov
Further Metabolic Transformations of this compound
This compound, once formed, is not the final product in the metabolic cascade. It undergoes further transformations, primarily through conjugation reactions.
Conjugation Reactions (e.g., Glucuronidation of Phenolic Hydroxyl Group)
A major pathway for the further metabolism of this compound is conjugation, a common process for increasing the water solubility of drug metabolites to facilitate their excretion. nih.govnih.gov The phenolic hydroxyl group on this compound is a prime site for glucuronidation. vulcanchem.com In this reaction, glucuronic acid is attached to the hydroxyl group, forming a glucuronide conjugate. vulcanchem.comresearchgate.net This process is a significant route for the elimination of Mebeverine metabolites. nih.gov Research indicates that metabolites containing alcoholic or phenolic hydroxy groups are partly excreted in the urine as conjugates. nih.govresearchgate.net
Identification and Characterization of Subsequent Metabolites
Several metabolites subsequent to the formation of this compound have been identified. One of the primary metabolites found in human plasma is the glucuronide conjugate of this compound (DMAC-Glu). vulcanchem.comresearchgate.net The presence of this conjugate, along with this compound itself, Mebeverine Acid, and Mebeverine Alcohol, has been confirmed in human plasma. vulcanchem.comresearchgate.net
The characterization of these metabolites has been achieved through advanced analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). mathewsopenaccess.commathewsopenaccess.com These methods allow for the simultaneous quantification of this compound, Mebeverine Acid, and Mebeverine Alcohol in plasma, providing a comprehensive picture of the metabolic profile. caymanchem.com
Comparative Metabolic Studies in In Vitro and Ex Vivo Systems
The biotransformation of mebeverine, leading to the formation of its metabolites including this compound, has been investigated using various experimental systems. These models, ranging from subcellular fractions to isolated organs and whole animal models, provide crucial insights into the metabolic pathways involved.
Studies Utilizing Liver Microsomes and Other Subcellular Fractions
In vitro studies using rat liver microsomes have been instrumental in elucidating the initial steps of mebeverine metabolism. nih.govresearchgate.net These studies demonstrated that mebeverine undergoes several key phase I metabolic reactions. The primary pathways identified include ester hydrolysis, O-demethylation, ring hydroxylation, N-deethylation, and N-de(hydroxybutylation). nih.govoup.com
The formation of this compound is a multi-step process that begins after the initial, rapid hydrolysis of the parent mebeverine molecule. Mebeverine is an ester which is quickly cleaved by esterases into mebeverine alcohol and veratric acid. mathewsopenaccess.comoup.com Subsequent metabolic reactions acting on the mebeverine alcohol moiety are responsible for the generation of this compound. Research has shown that the alcohol portion of mebeverine undergoes O-demethylation to create a phenol, specifically 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. This intermediate is then oxidized to form the corresponding carboxylic acid, this compound.
Table 1: Key Metabolic Pathways of Mebeverine Identified in Rat Liver Microsome Studies
| Metabolic Pathway | Description | Resulting Metabolite Class | Reference |
|---|---|---|---|
| Ester Hydrolysis | Cleavage of the ester bond. | Mebeverine Alcohol and Veratric Acid | nih.govlareb.nl |
| O-Demethylation | Removal of a methyl group from a methoxy group. | Phenolic derivatives | nih.govoup.com |
| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated metabolites | nih.govoup.com |
Evaluation in Isolated Organ Perfusion Systems
Studies employing isolated perfused rat liver models have provided further details on the metabolism of mebeverine's breakdown products. Specifically, the metabolic fate of veratric acid, one of the initial hydrolysis products of mebeverine, has been examined. thieme-connect.com In the perfused rat liver, a preference for O-demethylation at the p-position of the 3,4-dimethoxyphenyl structure of veratric acid was observed. thieme-connect.com This contrasts with human metabolism where O-demethylation occurs preferentially at the m-position. thieme-connect.com This regioselectivity highlights species-specific differences in metabolic handling. Further O-demethylation of the resulting guaiacol (B22219) derivatives (vanillic acid and isovanillic acid) to form protocatechuic acid was found to be minimal in these systems. thieme-connect.com
Biotransformation Assessment in Select Animal Models
Investigations in animal models, such as rats, have confirmed the extensive and rapid metabolism of mebeverine observed in in vitro and ex vivo systems. nih.govresearchgate.net Following administration in rats, mebeverine is almost completely metabolized, with metabolites being excreted primarily in the urine. researchgate.net The metabolic profile in rat urine largely mirrors the metabolites identified in liver microsome incubations. nih.gov
Studies on the metabolism of veratric acid, a key metabolite of mebeverine, have also been conducted in the incubated hen's egg model as a supplement to mammalian studies. thieme-connect.com In this model, veratric acid was metabolized via O-demethylation exclusively at the p-methoxyl function, which is consistent with findings from the perfused rat liver model but different from the primary pathway in humans. thieme-connect.com This research also identified an amino acid conjugate of veratric acid, which had not been previously described in vertebrates. thieme-connect.com
The following table summarizes the major metabolites of mebeverine identified in various biological systems and models.
Table 2: Major Mebeverine Metabolites Identified in Different Systems
| Metabolite | System/Model | Metabolic Pathway | Reference |
|---|---|---|---|
| Mebeverine Alcohol | Human Plasma, Rat Liver Microsomes | Ester Hydrolysis | nih.govwada-ama.org |
| Veratric Acid | Human Plasma, Rat Liver Microsomes, Perfused Rat Liver | Ester Hydrolysis | nih.govthieme-connect.comwada-ama.org |
| Mebeverine Acid | Human Plasma | Hydrolysis, Oxidation | mathewsopenaccess.commathewsopenaccess.com |
| This compound | Human Plasma | Hydrolysis, O-Demethylation, Oxidation | mathewsopenaccess.comwada-ama.org |
| Vanillic Acid | Human Urine, Perfused Rat Liver | Hydrolysis, O-Demethylation | thieme-connect.com |
| Isovanillic Acid | Human Urine | Hydrolysis, O-Demethylation | thieme-connect.com |
Analytical Methodologies for the Quantification of Desmethyl Mebeverine Acid in Biological Matrices
Advanced Liquid Chromatography-Mass Spectrometry Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the cornerstone for the bioanalysis of polar metabolites like Desmethyl Mebeverine (B1676125) Acid. This preference is due to its exceptional sensitivity, selectivity, and ability to handle the complexity of biological matrices [1, 2].
The development of an HPLC-MS/MS method for DMA quantification involves a systematic process beginning with sample preparation. Due to the complexity of plasma, sample cleanup is essential. Techniques range from simple protein precipitation (PPT) with organic solvents like acetonitrile (B52724) to more rigorous Solid-Phase Extraction (SPE) protocols, which offer superior removal of interfering substances like phospholipids (B1166683) [1, 8].
Following sample extraction, the analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer. A crucial component for ensuring quantitative accuracy is the use of an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., DMA-d5), as it shares nearly identical chemical properties and chromatographic behavior, effectively compensating for variations in sample processing and matrix effects. In the absence of a SIL-IS, a structurally analogous compound may be employed [2, 12]. The method is then fully validated according to international regulatory guidelines to establish its performance characteristics for its intended use [1, 8].
Achieving optimal performance requires meticulous optimization of both chromatographic and mass spectrometric conditions.
Chromatographic Optimization: The goal is to achieve a sharp, symmetrical peak for Desmethyl Mebeverine Acid, well-resolved from endogenous matrix components. This is typically accomplished using reversed-phase chromatography. A common choice is a C18 analytical column with a small particle size (e.g., <3 µm) to enhance separation efficiency. A gradient elution mobile phase, often consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol), is employed. The gradient is programmed to effectively elute DMA while separating it from early-eluting salts and late-eluting lipids, minimizing ion suppression [1, 12].
Mass Spectrometric Optimization: For a polar compound like DMA, which contains a carboxylic acid functional group, electrospray ionization (ESI) in negative ion mode is highly effective, as it facilitates the formation of the deprotonated molecule [M-H]⁻. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity. In MRM mode, the precursor ion (the deprotonated DMA molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This precursor-to-product ion transition is unique to the analyte, filtering out background noise [2, 12].
The table below summarizes typical optimized parameters for an HPLC-MS/MS method.
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Separation of DMA from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; aids in protonation/ionization. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and separation efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently generates the [M-H]⁻ precursor ion for DMA. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity. |
| MRM Transition (DMA) | e.g., m/z 308.2 → 134.1 | Specific precursor-to-product ion transition for quantification. |
| MRM Transition (IS) | e.g., m/z 313.2 → 139.1 (for DMA-d5) | Transition for the internal standard to correct for variability. |
Matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix—are a significant challenge in LC-MS/MS. Non-linearity of the calibration curve can also occur, particularly at the upper and lower limits of quantification .
Addressing Matrix Effects:
Efficient Sample Preparation: Using advanced cleanup methods like Solid-Phase Extraction (SPE) is more effective at removing phospholipids and other interfering substances than simple protein precipitation .
Chromatographic Separation: Fine-tuning the HPLC gradient to ensure that DMA elutes in a region free from major matrix components is a primary strategy.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte response to the IS response remains constant, providing accurate quantification .
Addressing Non-Linearity:
Weighted Linear Regression: Standard curves often exhibit heteroscedasticity (non-uniform variance). Applying a weighting factor, such as 1/x or 1/x², to the linear regression gives more weight to the data points at the lower concentration range, improving accuracy across the curve .
Dilution of High-Concentration Samples: Any sample with a concentration measured above the Upper Limit of Quantification (ULOQ) must be diluted with a blank biological matrix and re-analyzed to ensure the measurement falls within the validated linear range of the assay .
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Profiling
While LC-MS/MS is the preferred technique for targeted quantification of DMA, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied, particularly within the context of broader untargeted or semi-targeted metabolic profiling studies . DMA is a polar, non-volatile compound due to its carboxylic acid and hydroxyl groups, making it unsuitable for direct GC analysis.
Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization . This process converts the polar functional groups into volatile, thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active protons on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility [8, 9].
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI produces extensive and highly reproducible fragmentation patterns, which serve as a chemical fingerprint for structural elucidation and confirmation against spectral libraries .
Bioanalytical Method Validation for this compound Quantification
A bioanalytical method must undergo rigorous validation to demonstrate that it is reliable and fit for purpose. This process involves assessing several key performance characteristics according to strict acceptance criteria defined by regulatory agencies.
Linearity, accuracy, and precision are the foundational parameters of method validation.
Linearity: This parameter defines the concentration range over which the method provides a response that is directly proportional to the concentration of the analyte. It is assessed by analyzing a set of calibration standards prepared in the blank biological matrix. A linear regression of the response ratio (analyte/IS) versus concentration is performed, and the correlation coefficient (r²) must typically be ≥0.99 [1, 2].
Accuracy and Precision: These are determined by analyzing Quality Control (QC) samples at multiple concentration levels (e.g., Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate.
Accuracy measures the closeness of the mean measured concentration to the true nominal concentration and is expressed as the percent relative error (%RE).
Precision measures the degree of scatter or variability between replicate measurements and is expressed as the percent relative standard deviation (%RSD).
For a method to be considered valid, both intra-day (within a single run) and inter-day (between different runs) accuracy and precision must meet predefined acceptance criteria, which are typically ±15% for RE and ≤15% for RSD, with a slightly wider margin of ±20% and ≤20% accepted at the LLOQ [1, 12].
The table below presents example validation data that meets these criteria.
| Parameter | Specification / Level | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity | Range | - | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.990 | 0.998 | |
| Intra-Day Accuracy (%RE) & Precision (%RSD) | LLOQ (1.0 ng/mL) | RE: ±20%; RSD: ≤20% | RE: +5.2%; RSD: 8.1% |
| Low QC (3.0 ng/mL) | RE: ±15%; RSD: ≤15% | RE: +2.5%; RSD: 5.5% | |
| Mid QC (150 ng/mL) | RE: ±15%; RSD: ≤15% | RE: -1.8%; RSD: 3.2% | |
| High QC (800 ng/mL) | RE: ±15%; RSD: ≤15% | RE: -3.1%; RSD: 4.0% | |
| Inter-Day Accuracy (%RE) & Precision (%RSD) | LLOQ (1.0 ng/mL) | RE: ±20%; RSD: ≤20% | RE: +7.8%; RSD: 11.4% |
| Low QC (3.0 ng/mL) | RE: ±15%; RSD: ≤15% | RE: +4.1%; RSD: 7.9% | |
| Mid QC (150 ng/mL) | RE: ±15%; RSD: ≤15% | RE: -0.5%; RSD: 5.1% | |
| High QC (800 ng/mL) | RE: ±15%; RSD: ≤15% | RE: -2.4%; RSD: 6.3% |
Determination of Lower Limits of Quantification (LLOQ) and Detection (LLOD)
The sensitivity of an analytical method is fundamentally defined by its Lower Limit of Quantification (LLOQ) and Lower Limit of Detection (LLOD). The LLOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy, while the LLOD is the lowest concentration that can be reliably distinguished from background noise. For this compound (DMAC), various high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have established these critical parameters.
In a 2017 study by Khokhlov et al., a rapid and sensitive HPLC-MS/MS method was developed for the quantification of mebeverine metabolites in human plasma. mathewsopenaccess.commathewsopenaccess.com For this compound, the LLOQ was established to be 10 ng/mL. mathewsopenaccess.commathewsopenaccess.com Another HPLC-MS/MS method developed by Moskaleva et al. in the same year demonstrated a linear range of 5-1000 ng/mL for DMAC, effectively setting the LLOQ at 5 ng/mL. researchgate.netnih.gov A gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of mebeverine alcohol and desmethylmebeverine alcohol reported a limit of detection of 0.5 ng/ml for both metabolites. researchgate.net
These values underscore the high sensitivity of modern chromatographic techniques, enabling the detection and quantification of this compound at very low concentrations in biological fluids, which is crucial for pharmacokinetic studies.
Table 1: LLOQ Values for this compound in Human Plasma
| Analytical Method | LLOQ (ng/mL) | Research Finding |
|---|---|---|
| HPLC-MS/MS | 10 | The lower limit of quantification was confirmed at 10 ng/ml. mathewsopenaccess.commathewsopenaccess.com |
Evaluation of Extraction Recovery and Matrix Effects
The accuracy of quantifying an analyte in a complex biological matrix, such as plasma, is heavily dependent on the efficiency of the extraction process and the influence of the matrix itself. Extraction recovery assesses the percentage of the analyte retrieved during sample preparation, while matrix effects evaluate the suppression or enhancement of the analyte's signal by other components in the sample.
Table 2: Extraction Recovery and Matrix Effect Data for this compound
| Parameter | Concentration Level (ng/mL) | Result | Source |
|---|---|---|---|
| Extraction Recovery | 30 | 91.98% | mathewsopenaccess.commathewsopenaccess.com |
| 1600 | 86.76% | mathewsopenaccess.commathewsopenaccess.com | |
| Not Specified | >85% | researchgate.netnih.gov | |
| Matrix Effect (NMF) | 30 | 1.127 (CV: 2.95%) | mathewsopenaccess.com |
Sample Preparation Techniques for Complex Biological Samples (e.g., Protein Precipitation)
Effective sample preparation is a critical step to remove interferences and isolate the analyte of interest from complex biological samples. For the analysis of this compound in human plasma, protein precipitation has been widely adopted as a simple, rapid, and efficient technique. mathewsopenaccess.comresearchgate.netnih.govrrpharmacology.ru
The typical procedure involves the addition of an organic solvent, such as methanol or acetonitrile, to the plasma sample. mathewsopenaccess.commdpi.com In a method described by Khokhlov et al., 400 μL of a methanol solution containing the internal standard was added to a 100 μL plasma sample. mathewsopenaccess.comrrpharmacology.ru The mixture is then vortexed to ensure thorough mixing and subsequent precipitation of plasma proteins. rrpharmacology.ru Following this, centrifugation is performed to separate the solid protein pellet from the supernatant containing the analyte. rrpharmacology.ru This clear supernatant can then be directly injected into the HPLC-MS/MS system for analysis. mathewsopenaccess.comrrpharmacology.ru This approach minimizes sample handling and reduces analysis time while providing a sufficiently clean extract for sensitive and reliable quantification. mathewsopenaccess.com
Application of Stable Isotope-Labeled Internal Standards (e.g., Deuterated this compound)
To ensure the highest degree of accuracy and precision in quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are indispensable. veeprho.com For the quantification of this compound, its deuterated analog, this compound-D5 (DMA-D5), is commonly utilized. mathewsopenaccess.comrrpharmacology.ruveeprho.com This compound, also referred to as 2H5-desmethylmebeverine acid (2H5-DMAC), has the same chemical properties and chromatographic behavior as the analyte but a different mass due to the replacement of five hydrogen atoms with deuterium (B1214612). researchgate.netnih.gov
By adding a known amount of DMA-D5 to the plasma sample before preparation, it co-elutes with the endogenous this compound and experiences identical conditions throughout the extraction and ionization process. mathewsopenaccess.comrrpharmacology.ruveeprho.com Any variations or losses during sample handling or signal fluctuations in the mass spectrometer affect both the analyte and the internal standard proportionally. veeprho.com The ratio of the analyte's response to the internal standard's response is used for quantification, which effectively corrects for these variations and significantly enhances the precision and reliability of the measurement. mathewsopenaccess.com
Stability Investigations of this compound in Biological Samples Under Various Storage Conditions
Investigating the stability of an analyte in biological matrices under different storage conditions is a crucial component of bioanalytical method validation. It ensures that the measured concentration accurately reflects the concentration at the time of sample collection.
For this compound, stability has been assessed under several conditions. Product information from chemical suppliers indicates that the compound is stable when stored at -20°C, with one source specifying stability for at least four years at this temperature. caymanchem.comcaymanchem.com Bioanalytical studies have provided more specific data related to plasma samples. A study by Khokhlov et al. (2017) evaluated the short-term stability of this compound in human plasma. rrpharmacology.ru The results showed that at a low quality control concentration, the analyte concentration was 106.33% of the initial value after 24 hours at room temperature, indicating good stability over this period. rrpharmacology.ru Public assessment reports on mebeverine formulations, while not directly focused on the metabolite in plasma, have noted that under accelerated stability conditions (40°C and 75% relative humidity), there is an increase in impurities, suggesting potential degradation at elevated temperatures. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These investigations are essential to establish appropriate procedures for sample handling, storage, and analysis to prevent degradation and ensure the integrity of the results. rrpharmacology.ru
Pharmacokinetic Disposition and Metabolic Profiling of Desmethyl Mebeverine Acid in Preclinical Biological Systems
Preclinical Pharmacokinetic Investigations in Animal Models (e.g., Rat, Guinea Pig)
Direct and comprehensive preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of Desmethyl Mebeverine (B1676125) Acid administered directly to animal models such as rats or guinea pigs are not extensively documented in publicly available scientific literature. Most preclinical research has focused on the administration of the parent compound, Mebeverine, with subsequent identification of its metabolites. nih.govresearchgate.net
Following the administration of Mebeverine in preclinical models, it undergoes rapid and extensive metabolism, leading to the formation of various metabolites, including Desmethyl Mebeverine Acid. nih.govoup.com The parent drug, Mebeverine, is an ester that is quickly hydrolyzed. oup.comnih.gov This rapid conversion means that the systemic exposure is predominantly to its metabolites rather than the parent compound itself.
The distribution of this compound in preclinical models has not been specifically characterized. However, for metabolites in general, tissue distribution is governed by factors such as plasma protein binding, tissue permeability, and the presence of any specific transporters.
The elimination of this compound is primarily understood through the metabolic pathways of its parent drug, Mebeverine. Preclinical studies using rat liver microsomes have elucidated that O-demethylation is a key metabolic pathway for Mebeverine and its derivatives. nih.govresearchgate.net
This compound contains a phenolic hydroxyl group, and its metabolism proceeds via the formation of a phenolic glucuronide. researchgate.net This conjugation reaction increases the water solubility of the compound, facilitating its excretion. The primary route of excretion for such polar conjugates is expected to be via the urine. Studies analyzing urine from subjects administered Mebeverine have confirmed the presence of its metabolites, which are often excreted as conjugates. nih.govresearchgate.net
Specific compartmental or non-compartmental analyses for this compound in preclinical animal models are not available. These analyses are typically performed on plasma concentration-time data to derive key pharmacokinetic parameters.
Non-Compartmental Analysis (NCA): This model-independent method would be used to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) directly from the observed data.
Compartmental Analysis: This method involves fitting the concentration-time data to a specific model (e.g., one-compartment or two-compartment) to describe the drug's movement between different theoretical compartments in the body.
Without direct administration studies of this compound in animals, these analyses cannot be performed.
In Vitro Pharmacokinetic Parameter Derivation
In vitro methods provide a valuable alternative for characterizing the pharmacokinetic properties of metabolites, especially when in vivo data is limited.
The metabolic stability of a compound is a critical determinant of its in vivo half-life and clearance. Studies using rat liver microsomes have been instrumental in understanding the metabolic fate of Mebeverine. nih.govresearchgate.net These preparations contain many of the enzymes responsible for drug metabolism.
In these in vitro systems, Mebeverine undergoes several biotransformations, including ester hydrolysis and O-demethylation, which are pathways leading to the eventual formation of compounds structurally related to this compound. nih.govresearchgate.net The identification of O-demethylated metabolites of Mebeverine alcohol in rat liver microsome incubates confirms that the enzymatic machinery for producing the precursor to this compound is present and active in this preclinical system. nih.gov While a specific half-life for this compound in these systems has not been reported, the studies successfully mapped the metabolic pathways.
| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |
|---|---|---|
| Veratric Acid Derivatives | Veratric Acid, O-demethyl VA, O-bisdemethyl VA | Ester Hydrolysis, O-Demethylation |
| Mebeverine Alcohol Derivatives | Mebeverine Alcohol, Hydroxy MB-OH, O-demethyl MB-OH | Ester Hydrolysis, Ring Hydroxylation, O-Demethylation |
| N-Dealkylated Derivatives | N-desethyl MB-OH, N-de(hydroxybutyl) MB-OH | N-Dealkylation |
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs in humans. nih.govnih.govyoutube.com These human colon adenocarcinoma cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. youtube.com The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high absorption potential.
Specific data on the Caco-2 permeability of this compound is not available in the literature. However, such a study would determine the rate at which the compound crosses the Caco-2 monolayer from the apical (intestinal lumen) side to the basolateral (blood) side. This would provide an estimate of its potential for oral absorption.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption |
|---|---|---|---|
| Reference (High Permeability) | 20.0 | 1.0 | High |
| Reference (Low Permeability) | 0.5 | 1.2 | Low |
| Reference (Efflux Substrate) | 1.5 | > 2.0 | Low (due to efflux) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Influence of Enzyme Modulators on this compound Disposition (e.g., Inducers, Inhibitors)
The formation of this compound is intrinsically linked to the activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which is primarily responsible for oxidative metabolism, including O-demethylation. mdpi.com The specific CYP450 isoenzymes involved in the O-demethylation of the mebeverine alcohol precursor to DMAC have not been definitively identified in the reviewed literature. However, based on common metabolic pathways for similar compounds, it can be inferred that isoenzymes from the CYP1A, CYP2C, and CYP3A families could play a role. mdpi.com
The disposition of DMAC would, therefore, be susceptible to modulation by substances that induce or inhibit these enzymes.
Enzyme Inducers: Inducers of relevant CYP450 enzymes would be expected to increase the rate of formation of DMAC from its precursor. This could potentially lead to a higher Cmax and a larger AUC for DMAC, assuming that its subsequent elimination pathways are not saturated. Chronic exposure to certain drugs or environmental compounds known to induce CYP450 enzymes could alter the pharmacokinetic profile of mebeverine and its metabolites.
Enzyme Inhibitors: Conversely, co-administration of inhibitors of the specific CYP450 isoenzymes responsible for O-demethylation would likely decrease the rate of DMAC formation. This would be anticipated to result in a lower Cmax and a smaller AUC for DMAC, while potentially increasing the exposure to its metabolic precursor, mebeverine alcohol. Competitive, non-competitive, or mechanism-based inhibitors could all theoretically impact the metabolic pathway leading to DMAC.
Given the absence of studies specifically investigating the impact of inducers and inhibitors on DMAC formation in preclinical models, a definitive list of interacting compounds cannot be provided. However, it is a well-established principle in pharmacology that the co-administration of potent CYP450 modulators can significantly alter the pharmacokinetic profiles of drugs and their metabolites. Therefore, the potential for such interactions should be a key consideration in the preclinical development and evaluation of mebeverine.
Desmethyl Mebeverine Acid As a Specific Metabolic Marker
Differentiation from Other Mebeverine (B1676125) Metabolites and Structurally Related Compounds
The metabolism of mebeverine is extensive and begins with the rapid hydrolysis of the parent drug into mebeverine alcohol and veratric acid. oup.comnih.govnih.govnih.gov Following this initial step, these primary metabolites undergo further biotransformation. Veratric acid, for instance, is O-demethylated to vanillic acid and isovanillic acid. nih.gov Mebeverine acid is further metabolized through O-demethylation to form Desmethyl Mebeverine Acid. caymanchem.com
The differentiation of DMMA from other metabolites is essential for accurate analysis. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are employed to distinguish between these compounds based on their unique chemical structures and properties. nih.govwada-ama.orgresearchgate.net For example, the mass-to-charge ratio (m/z) of the DMMA ion is 266, which shows fragmentation to product ions at m/z 135 and 175, differing from Mebeverine Acid by 14 m/z units due to the absence of a methyl group. researchgate.net
Four main metabolites have been identified in human plasma: Desmethylmebeverine Acid (DMMA), a glucuronide product of DMMA, Mebeverine Acid, and Mebeverine Alcohol. researchgate.net Of these, DMMA is considered the main metabolite in the blood, with concentrations nearly ten times higher than Mebeverine Acid. researchgate.net
| Metabolite | Abbreviation | Precursor Compound(s) | Metabolic Process |
|---|---|---|---|
| Mebeverine Alcohol | MB-OH | Mebeverine | Ester Hydrolysis |
| Veratric Acid | VA | Mebeverine | Ester Hydrolysis |
| Mebeverine Acid | MA | Mebeverine Alcohol | Oxidation |
| This compound | DMMA | Mebeverine Acid | O-Demethylation |
Role in Metabolic Fingerprinting for Compound Exposure Assessment
Metabolic fingerprinting is an approach used to identify patterns of metabolites in biological samples, which can indicate exposure to a specific compound. nih.gov In the context of mebeverine, DMMA serves as a definitive biomarker for assessing exposure. Since the parent mebeverine compound is rarely detected in blood or urine due to its rapid metabolism, its metabolites are the primary targets for analysis. oup.comnih.gov
The presence and concentration of DMMA, along with other specific metabolites like Mebeverine Acid, provide a reliable "fingerprint" of mebeverine use. wada-ama.org This is particularly valuable in pharmacokinetic studies, where monitoring the concentration of DMMA is a key parameter. researchgate.net The detection of these specific metabolites confirms that an individual has ingested and metabolized the drug.
Implications in Forensic Toxicology and Doping Control for Excluding Non-Prohibited Substance Origin of Amphetamine-like Metabolites
A significant issue in forensic toxicology and doping control is the potential for false-positive results for prohibited substances. The metabolism of mebeverine can produce compounds that are structurally similar to amphetamines, such as para-hydroxyamphetamine (p-OH-A), methoxyethylamphetamine (MO-EA), and p-methoxyamphetamine (PMA). nih.govwada-ama.orgwada-ama.orgnih.govresearchgate.net This can lead to incorrect adverse analytical findings. wada-ama.orgwada-ama.org
The World Anti-Doping Agency (WADA) has recognized this issue and advises that before reporting a positive finding for p-OH-A, laboratories must confirm the absence of mebeverine-specific metabolites. wada-ama.orgwada-ama.org The detection of DMMA and Mebeverine Acid serves as conclusive evidence that the amphetamine-like compounds originated from the use of the non-prohibited substance, mebeverine. wada-ama.org This is crucial for distinguishing between the legitimate therapeutic use of mebeverine and the use of banned stimulants like amphetamine or selegiline. wada-ama.orgwada-ama.org
The identification of specific, non-dehydroxybutylated metabolites of mebeverine, such as DMMA, is therefore essential to avoid misinterpretation and ensure the accuracy of toxicological and anti-doping analyses. nih.govresearchgate.net
| Compound Name |
|---|
| This compound (DMMA) |
| Mebeverine |
| Mebeverine Acid |
| Mebeverine Alcohol |
| Veratric Acid |
| Vanillic Acid |
| Isovanillic Acid |
| para-hydroxyamphetamine (p-OH-A) |
| methoxyethylamphetamine (MO-EA) |
| p-methoxyamphetamine (PMA) |
| Amphetamine |
| Selegiline |
Synthetic Chemistry and Isotopic Labeling Applications of Desmethyl Mebeverine Acid
Methodologies for Chemical Synthesis of Desmethyl Mebeverine (B1676125) Acid
Desmethyl Mebeverine Acid, with the formal name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid, is recognized as a metabolite of the antispasmodic drug Mebeverine. caymanchem.com Its chemical synthesis is primarily approached through methods that mirror its metabolic formation pathway, which involves hydrolysis, oxidation, and demethylation of the parent drug. caymanchem.com
The synthesis of this compound can be achieved through a few key methodologies:
Hydrolysis of Mebeverine: As Mebeverine is an ester, it can undergo hydrolysis to yield its corresponding acid metabolite, Mebeverine Acid. This reaction is often facilitated by esterases under biological conditions but can be replicated chemically.
Demethylation of Mebeverine Acid: Following the formation of Mebeverine Acid, a subsequent demethylation step is required to produce this compound. This can be accomplished using selective demethylating agents. Common reagents for this purpose include boron tribromide or iodotrimethylsilane, which are effective in cleaving the methyl ether group on the phenyl ring. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions, and careful temperature control is crucial.
Purification: After the chemical synthesis, purification of the final product is essential. This is often achieved through techniques such as column chromatography, using a silica (B1680970) gel stationary phase and a mobile phase gradient of methanol (B129727) and dichloromethane. Recrystallization from a suitable solvent like ethanol (B145695) can be employed for further purification. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are utilized to monitor the reaction progress and assess the purity of the final compound.
Table 1: Key Parameters in the Chemical Synthesis of this compound
| Parameter | Description | Importance |
|---|---|---|
| Starting Material | Mebeverine or Mebeverine Acid | The choice of starting material dictates the initial synthetic steps (hydrolysis and/or demethylation). |
| Demethylating Agents | Boron tribromide, Iodotrimethylsilane | These reagents are crucial for the selective removal of the methyl group from the phenolic hydroxyl group. |
| Reaction Atmosphere | Inert (e.g., nitrogen, argon) | Prevents oxidation and other side reactions, ensuring a higher yield and purity of the desired product. |
| Temperature Control | Strict monitoring and control (e.g., ±2°C) | Critical for controlling the reaction rate and preventing the formation of byproducts. |
| Purification Techniques | Column chromatography, Recrystallization | Essential for isolating the pure this compound from unreacted starting materials and byproducts. |
| Analytical Monitoring | HPLC, LC-MS | Used to track the progress of the reaction and to verify the purity of the final compound. |
Synthesis and Characterization of Stable Isotope-Labeled this compound (e.g., O-Desmethyl Mebeverine Acid D5)
Stable isotope-labeled (SIL) analogues of drug metabolites are invaluable tools in modern analytical and metabolic research. For this compound, the most commonly referenced SIL variant is O-Desmethyl Mebeverine Acid D5 (also referred to as this compound-d5). smolecule.comsimsonpharma.comsimsonpharma.com
The synthesis of O-Desmethyl Mebeverine Acid D5 involves the incorporation of five deuterium (B1214612) (D) atoms into the molecule. smolecule.com This is typically achieved by using deuterated reagents during the synthesis process. smolecule.com The deuteration is strategically placed on the ethyl group, resulting in the chemical name 4-[ethyl-d5[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid. simsonpharma.comveeprho.com
Characterization: The successful synthesis and purity of O-Desmethyl Mebeverine Acid D5 are confirmed through various analytical techniques. Mass spectrometry is a primary tool for characterization, as it can confirm the incorporation of the deuterium atoms by the corresponding increase in molecular weight compared to the unlabeled compound. smolecule.com The molecular formula for O-Desmethyl Mebeverine Acid D5 is C₁₅H₁₈D₅NO₃, and its molecular weight is approximately 270.38 g/mol . smolecule.comsimsonpharma.com Purity is often assessed by HPLC, with standards typically exceeding 95% purity. caymanchem.com
Table 2: Properties of O-Desmethyl Mebeverine Acid and its D5-Labeled Analog
| Property | O-Desmethyl Mebeverine Acid | O-Desmethyl Mebeverine Acid D5 |
|---|---|---|
| CAS Number | 586357-02-0 caymanchem.comsimsonpharma.comacanthusresearch.com | 1329488-46-1 simsonpharma.comartis-standards.com |
| Molecular Formula | C₁₅H₂₃NO₃ caymanchem.comsimsonpharma.comaxios-research.com | C₁₅H₁₈D₅NO₃ smolecule.comsimsonpharma.com |
| Molecular Weight | 265.35 g/mol axios-research.com | 270.38 g/mol smolecule.comsimsonpharma.com |
| Isotopic Labeling | None | Deuterium (D5) smolecule.com |
Applications of Labeled Compounds in Quantitative Mass Spectrometry and Metabolic Tracing Studies
The primary application of stable isotope-labeled compounds like O-Desmethyl Mebeverine Acid D5 is as an internal standard in quantitative bioanalytical methods, particularly those employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.netmathewsopenaccess.com
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the precise quantification of an analyte. chembk.com Because the SIL internal standard has nearly identical physicochemical properties to the analyte of interest (the unlabeled this compound), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference, the SIL standard can be distinguished from the analyte by the detector. This allows for the correction of any sample loss during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification. veeprho.com
For instance, HPLC-MS/MS methods have been developed for the simultaneous quantification of this compound and other Mebeverine metabolites in human plasma. researchgate.netrrpharmacology.ru In these assays, O-Desmethyl Mebeverine Acid D5 serves as the internal standard, enabling the establishment of linear calibration ranges for accurate measurement of the metabolite's concentration. researchgate.netmathewsopenaccess.com
Furthermore, labeled compounds are crucial for metabolic tracing studies. smolecule.com By administering a labeled parent drug, researchers can track its absorption, distribution, metabolism, and elimination (ADME) pathways in the body. smolecule.com The deuterium label in O-Desmethyl Mebeverine Acid D5 acts as a signature, allowing scientists to follow the metabolic fate of Mebeverine and to accurately identify and quantify its breakdown products in biological matrices like plasma and urine. smolecule.com This provides vital insights into the drug's pharmacokinetic profile. veeprho.com
Advanced Research Directions and Future Perspectives on Desmethyl Mebeverine Acid
Exploration of Undiscovered Biotransformation Pathways and Enzymes
The primary metabolic pathway leading to Desmethyl Mebeverine (B1676125) Acid involves the hydrolysis of mebeverine by esterases, followed by O-demethylation and subsequent oxidation of the resulting alcohol moiety. tandfonline.comwada-ama.orgamericanpharmaceuticalreview.comoup.com However, the full spectrum of biotransformation pathways and the specific enzymes responsible are not yet completely elucidated.
Future research should focus on identifying other potential metabolic routes. For instance, while the involvement of Cytochrome P450 (CYP) enzymes is suspected, the specific isozymes that catalyze the O-demethylation and other oxidative transformations of mebeverine and its intermediates are not definitively known. nih.govresearchgate.netnih.gov Studies using human liver microsomes and recombinant CYP enzymes could pinpoint the contribution of individual enzymes, such as those in the CYP2D6, CYP3A4, and CYP2C families, which are major players in drug metabolism. nih.govnih.gov
Furthermore, the potential for alternative conjugation reactions beyond glucuronidation warrants investigation. researchgate.net Exploring phase II metabolic pathways, such as sulfation or amino acid conjugation, could reveal previously undiscovered metabolites. wada-ama.org Such studies would provide a more complete picture of mebeverine's metabolic clearance and help anticipate potential drug-drug interactions, where co-administered drugs might inhibit or induce the enzymes responsible for these pathways. nih.govnih.gov
Table 1: Known and Potential Biotransformation Reactions for Mebeverine
| Reaction Type | Known/Potential | Description | Key Enzymes (Known/To Be Investigated) | Resulting Metabolites |
| Ester Hydrolysis | Known | Cleavage of the ester bond in mebeverine. | Esterases | Mebeverine Alcohol, Veratric Acid |
| O-Demethylation | Known | Removal of a methyl group from the methoxy (B1213986) group. | Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) | Desmethyl Mebeverine Alcohol, Vanillic Acid, Isovanillic Acid |
| Alcohol Oxidation | Known | Oxidation of the alcohol group to a carboxylic acid. | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Mebeverine Acid, Desmethyl Mebeverine Acid |
| Aromatic Hydroxylation | Potential | Addition of a hydroxyl group to the aromatic ring. | Cytochrome P450 (CYP) enzymes | Hydroxylated metabolites |
| N-Dealkylation | Potential | Removal of the ethyl group from the nitrogen atom. | Cytochrome P450 (CYP) enzymes | N-desethyl metabolites |
| Glucuronidation | Known (for some metabolites) | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Sulfation | Potential | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) | Sulfate conjugates |
Development of Ultrasensitive Analytical Methods for Trace Detection
Current analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed for the simultaneous quantification of this compound and other mebeverine metabolites in human plasma. nih.govmathewsopenaccess.comresearchgate.net These methods have achieved calibration ranges of approximately 5-1000 ng/mL for this compound. nih.gov However, the pursuit of even greater sensitivity is a key future direction.
Developing ultrasensitive methods capable of trace detection is crucial for several reasons. It would allow for more detailed pharmacokinetic studies, especially in scenarios involving low doses or in specific populations where metabolite concentrations may be minimal. It is also critical for forensic toxicology and anti-doping analysis, where detecting minute quantities can be essential. wada-ama.org
Future advancements could involve:
High-Resolution Mass Spectrometry (HRMS): Employing HRMS can enhance specificity and reduce matrix interference, allowing for lower limits of detection (LOD) and quantification (LLOQ).
Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) or more selective liquid-liquid extraction protocols could improve the recovery and concentration of trace analytes from complex biological matrices.
Optimized Ionization Techniques: Research into overcoming analytical challenges, such as the nonlinear relationships observed in positive-ionization mode for this compound, is vital. The successful use of polarity switching to negative-ionization mode has shown promise in improving linearity and could be further optimized. nih.gov
Table 2: Comparison of Current and Future Analytical Methodologies
| Feature | Current Methods (HPLC-MS/MS) | Future Ultrasensitive Methods |
| Typical LLOQ | 5-10 ng/mL nih.govmathewsopenaccess.com | < 1 ng/mL |
| Mass Spectrometry | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |
| Ionization Mode | Positive/Negative, with linearity challenges nih.gov | Optimized polarity switching, novel ionization sources |
| Sample Preparation | Protein precipitation, liquid-liquid extraction mathewsopenaccess.com | Advanced microextraction techniques (e.g., SPME) |
| Application | Pharmacokinetic studies nih.gov | Trace-level quantification, forensic analysis, metabolomics |
Computational Modeling of Enzyme-Substrate Interactions and Metabolic Prediction
In silico approaches are revolutionizing drug discovery and development by providing predictive insights into a compound's metabolic fate. nih.govresearchgate.net Applying these computational tools to this compound and its parent compound, mebeverine, represents a significant area for future research.
Computational modeling can be used to:
Predict Sites of Metabolism (SoM): Algorithms can analyze the structure of mebeverine and its primary metabolites to predict which atoms are most likely to undergo metabolic transformation. nih.gov This can guide the search for undiscovered metabolites.
Simulate Enzyme-Substrate Docking: Molecular docking simulations can model the interaction between mebeverine or its metabolites and the active sites of metabolizing enzymes like CYPs. americanpharmaceuticalreview.commdpi.com This can help identify the key enzymes involved and explain the selectivity of metabolic reactions.
Forecast Pharmacokinetic (ADME) and Toxicity Profiles: Web-based tools like SwissADME and ProToxII can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities of metabolites. nih.govresearchgate.net
These predictive models, when validated with in vitro and in vivo experimental data, can accelerate research, reduce the reliance on extensive animal testing, and provide a deeper mechanistic understanding of the biotransformation processes. tandfonline.comnih.gov
Establishment of Global Reference Standards and Data Repositories for Metabolomics Research
The accuracy and reproducibility of analytical measurements are fundamentally dependent on the availability of high-quality reference materials. cwsabroad.comsemanticscholar.orglabmanager.com For this compound, the availability of Certified Reference Materials (CRMs) is essential for method validation, instrument calibration, and ensuring the comparability of data across different laboratories. sapphirebioscience.combioscience.co.uk This is particularly important in regulated environments such as clinical trials and anti-doping testing, where the World Anti-Doping Agency (WADA) has issued specific technical letters regarding the analysis of mebeverine metabolites to avoid false-positive results for other prohibited substances. wada-ama.orgwada-ama.org
A key future objective is the establishment of globally recognized standards for this compound and other related metabolites. These standards, produced by accredited reference material producers under standards like ISO 17034, ensure an unbroken chain of traceability and confidence in analytical results. labmanager.comsapphirebioscience.com
Furthermore, contributing data to global metabolomics repositories is crucial for advancing the field. Public databases such as the Human Metabolome Database (HMDB) and MetaboLights serve as central platforms for storing and sharing experimental data, metabolite structures, and spectral information. nih.govebi.ac.ukhmdb.calmdb.cametabolomexchange.org Populating these repositories with comprehensive data on this compound—including its analytical methods, spectral characteristics, and concentrations observed in various studies—would create a valuable resource for the scientific community. This would facilitate meta-analyses, support the development of new analytical and computational tools, and foster a more integrated understanding of drug metabolism on a global scale.
Q & A
Q. Q1: What validated analytical methods are recommended for detecting DMAC and its metabolites in biological samples?
A: DMAC and its metabolites (e.g., Mebeverine acid, Mebeverine alcohol) are commonly quantified using LC-MS/MS for plasma and GC-MS for urine due to their sensitivity and specificity. For example:
- LC-MS/MS protocols optimized for human EDTA plasma can simultaneously detect DMAC, Mebeverine acid, and Mebeverine alcohol with limits of quantification (LOQ) below 1 ng/mL .
- GC-MS is effective for urinary metabolite identification, particularly for volatile compounds like Para-methoxyamphetamine, a downstream product of DMAC metabolism .
- Key validation parameters (precision, accuracy, recovery) should align with FDA/EMA guidelines, as demonstrated in Khatri et al. (2012) .
Q. Q2: What safety precautions are critical when handling DMAC in laboratory settings?
A: While DMAC is not classified as hazardous under GHS, standard precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to minimize skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Waste disposal: Follow institutional guidelines for chemical waste, as DMAC degradation products (e.g., phenolic derivatives) may require special handling .
- Emergency procedures for accidental exposure (e.g., rinsing eyes with water for 15 minutes) are outlined in safety data sheets .
Advanced Research Questions
Q. Q3: How can researchers resolve discrepancies in reported metabolic pathways of DMAC?
A: Conflicting data on DMAC metabolism (e.g., variations in dominant metabolites across studies) require:
- Cross-method validation: Compare results from LC-MS/MS , GC-MS , and HPLC to identify technique-specific biases .
- Isotopic labeling: Use deuterated analogs (e.g., O-Desmethyl Mebeverine Acid D5) to track metabolic transformations in vitro and in vivo .
- Enzyme inhibition assays: Investigate cytochrome P450 (CYP) isoforms responsible for DMAC oxidation, as inter-individual CYP polymorphisms may explain metabolic variability .
Q. Q4: What methodological strategies ensure accurate quantification of DMAC in pharmacokinetic studies?
A: Robust pharmacokinetic analysis demands:
- Internal standards: Stable isotope-labeled analogs (e.g., deuterated DMAC) to correct for matrix effects in LC-MS/MS .
- Sample preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize plasma interference .
- Pharmacokinetic modeling: Non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2, validated against clinical trial data .
Q. Q5: How can DMAC synthesis pathways be optimized to improve yield and purity?
A: Synthesis optimization involves:
- Reaction monitoring: Use real-time LC-MS to track intermediate formation (e.g., Mebeverine alcohol) and adjust reaction conditions .
- Catalyst selection: Acidic or enzymatic catalysts (e.g., lipases) to enhance stereochemical specificity during esterification steps .
- Purification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm to isolate DMAC from byproducts .
Q. Q6: What experimental design considerations are critical for studying DMAC’s role in cellular models?
A: Key factors include:
- Dose-response curves: Test DMAC across a physiologically relevant range (e.g., 1 nM–100 µM) to identify threshold effects .
- Control compounds: Include veratric acid and Para-methoxyamphetamine as metabolic reference standards .
- Endpoint assays: Combine viability assays (MTT) with metabolomics (untargeted LC-MS) to capture broad biological impacts .
Methodological Best Practices
Q. Q7: How should researchers validate novel DMAC detection methods?
A: Follow the ICH M10 guidelines for bioanalytical method validation:
- Linearity: Calibration curves with R<sup>2</sup> ≥ 0.99 across the expected concentration range .
- Matrix effects: Test analyte recovery in ≥6 donor plasma lots to account for inter-individual variability .
- Stability: Assess short-term (room temperature) and long-term (-80°C) storage stability .
Q. Q8: What are the best practices for documenting DMAC-related experiments to ensure reproducibility?
A: Adhere to FAIR data principles :
- Detailed protocols: Specify instrument parameters (e.g., LC gradient, MS ionization mode) and reagent sources (e.g., Sigma-Aldrich catalog numbers) .
- Raw data deposition: Upload chromatograms, mass spectra, and pharmacokinetic datasets to public repositories (e.g., Zenodo) .
- Negative results: Report failed experiments (e.g., poor SPE recovery) to aid troubleshooting .
Data Analysis and Interpretation
Q. Q9: How can researchers analyze conflicting data on DMAC’s pharmacokinetic properties?
A: Address discrepancies via:
- Meta-analysis: Pool data from multiple studies (e.g., Moskaleva et al. (2017) vs. Khokhlov et al. (2017)) to identify covariates (e.g., age, renal function) influencing DMAC clearance .
- Population pharmacokinetics (PopPK): Use nonlinear mixed-effects modeling (NONMEM) to quantify inter-subject variability .
Q. Q10: What statistical approaches are recommended for DMAC metabolite profiling?
A: Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
